molecular formula C13H17BF3NO3 B1402935 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 1416724-47-4

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1402935
CAS No.: 1416724-47-4
M. Wt: 303.09 g/mol
InChI Key: KPVFJATWEKXIQS-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine is a boronic acid derivative with a trifluoroethoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from pyridine derivatives. One common method involves the reaction of 4-(2,2,2-trifluoroethoxy)pyridine with a boronic acid derivative, such as pinacolborane, under suitable conditions to introduce the boronic ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: The trifluoroethoxy group can be reduced under certain conditions.

  • Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Boronic Acids: Resulting from the oxidation of the boronic ester group.

  • Reduced Derivatives: Resulting from the reduction of the trifluoroethoxy group.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: It can be employed in the development of bioactive compounds and probes for biological studies.

  • Medicine: Its derivatives may have potential as pharmaceuticals, particularly in the design of new drugs.

  • Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The boronic acid group can bind to serine or threonine residues in enzymes.

  • Receptors: The pyridine ring can interact with various receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the trifluoroethoxy group.

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but with an aniline instead of a pyridine ring.

Uniqueness: The presence of the trifluoroethoxy group in this compound provides unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in certain applications.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-18-6-5-10(9)19-8-13(15,16)17/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVFJATWEKXIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine

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